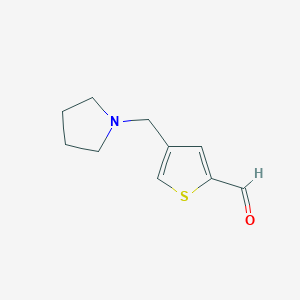

4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde

描述

属性

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NOS/c12-7-10-5-9(8-13-10)6-11-3-1-2-4-11/h5,7-8H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGJHCFLKVCPRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CSC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602366 | |

| Record name | 4-[(Pyrrolidin-1-yl)methyl]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893745-81-8 | |

| Record name | 4-[(Pyrrolidin-1-yl)methyl]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Vilsmeier-Haack Formylation of Thiophene

The thiophene-2-carbaldehyde intermediate is commonly synthesized via the Vilsmeier-Haack reaction, which involves formylation of thiophene using N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or solid phosgene.

- Method Using Solid Phosgene:

A patented industrial method uses thiophene, solid phosgene, and DMF in chlorobenzene solvent at controlled temperatures (0 °C to 85 °C) to afford 2-thiophenecarboxaldehyde in high yield (up to 88%) with minimal toxicity and pollution compared to POCl₃ methods. The reaction proceeds via a one-step electrophilic substitution, followed by hydrolysis and extraction steps to isolate the aldehyde.

| Parameter | Condition/Value |

|---|---|

| Reactants | Thiophene, solid phosgene, DMF |

| Solvent | Chlorobenzene |

| Temperature profile | 0 °C → 50 °C → 75–85 °C |

| Reaction time | ~7 hours total |

| Yield | 72–88% |

| Advantages | High yield, low toxicity, industrially scalable |

Introduction of Pyrrolidin-1-ylmethyl Group

Nucleophilic Substitution / Reductive Amination

The pyrrolidin-1-ylmethyl substituent is typically introduced by nucleophilic substitution or reductive amination at the 4-position of the thiophene ring or via coupling reactions involving pyrrolidine derivatives.

General Route:

Starting from 4-(chloromethyl)thiophene-2-carbaldehyde or 4-(bromomethyl)thiophene-2-carbaldehyde, nucleophilic substitution with pyrrolidine under controlled conditions yields 4-(pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde.Alternative Route:

Reductive amination of 4-formylthiophene derivatives with pyrrolidine and formaldehyde or related reagents can also be employed to form the pyrrolidin-1-ylmethyl linkage.Catalytic Coupling:

Transition-metal catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) can be used to attach the pyrrolidine moiety to the thiophene ring, enhancing regioselectivity and yield.

Detailed Synthetic Procedure Example

A representative synthetic route based on literature and patent data is as follows:

Reaction Conditions and Optimization

- Temperature Control: Critical during formylation and substitution steps to avoid side reactions.

- Solvent Choice: Chlorobenzene or toluene preferred for formylation and substitution due to stability and solubility.

- Catalysts: Copper(I) complexes or palladium catalysts can be used to improve coupling efficiency in cross-coupling methods.

- Monitoring: Reaction progress monitored by HPLC-MS or NMR to optimize yield and purity.

Research Findings and Yield Data

Summary Table of Preparation Methods

| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Yield Range (%) | Advantages |

|---|---|---|---|---|

| Thiophene-2-carbaldehyde synthesis | Vilsmeier-Haack (solid phosgene) | Thiophene, solid phosgene, DMF, chlorobenzene, 0–85 °C | 72–88 | High yield, low toxicity, scalable |

| Halomethylation at 4-position | Electrophilic substitution | Formaldehyde + HCl or halogenating agent | 60–75 | Enables pyrrolidine substitution |

| Pyrrolidin-1-ylmethyl introduction | Nucleophilic substitution / Reductive amination | Pyrrolidine, solvent, mild heating | 65–80 | Straightforward, moderate yield |

| Catalytic cross-coupling | Buchwald-Hartwig amination | Pd or Cu catalyst, inert atmosphere | 70–85 | High regioselectivity, efficient |

化学反应分析

Types of Reactions

4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or sulfuric acid (H2SO4).

Major Products

Oxidation: 4-(Pyrrolidin-1-ylmethyl)thiophene-2-carboxylic acid.

Reduction: 4-(Pyrrolidin-1-ylmethyl)thiophene-2-methanol.

Substitution: Various substituted thiophene derivatives depending on the electrophile used.

科学研究应用

4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde is used in several scientific research fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and as a potential ligand for receptor studies.

Medicine: Investigated for its potential pharmacological properties.

Industry: Used in the development of new materials and as an intermediate in organic synthesis.

作用机制

The mechanism of action of 4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The thiophene ring provides additional binding interactions, enhancing the compound’s overall efficacy.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Modifications |

|---|---|---|---|

| 4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde | C₁₀H₁₃NOS | 195.28 | Pyrrolidinylmethyl, formyl |

| 1-[4-(2-Thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde | C₁₄H₁₀N₃OS | 268.31 | Pyrimidinyl, pyrrole, formyl |

| 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde | C₂₃H₁₇NOS | 355.45 | Diphenylamino, formyl |

| 4-(2-Phenyleth-1-ynyl)thiophene-2-carbaldehyde | C₁₃H₈OS | 212.27 | Phenylethynyl, formyl |

| 4-(4-Hydroxy-2-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde | C₁₀H₁₃NO₂S | 211.28 | Hydroxy-methylpyrrolidine, formyl |

| 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde | C₁₀H₆FNOS | 207.22 | Fluorophenyl, thiazole, formyl |

Physicochemical Properties

- Solubility: Pyrrolidine and hydroxy-containing derivatives (e.g., 4-(4-Hydroxy-2-methylpyrrolidin-1-yl)thiophene-2-carbaldehyde) exhibit higher polarity and aqueous solubility compared to aryl-substituted analogs like 5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde .

- Thermal Stability : Thiazole derivatives (e.g., 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde) generally display higher thermal stability due to the rigid heterocyclic core .

Research Findings and Trends

- Medicinal Chemistry : Pyrrolidine and thiazole derivatives are prioritized for CNS drug discovery due to their blood-brain barrier permeability .

- Materials Science : Triphenylamine-thiophene hybrids (e.g., ) dominate in optoelectronics and COF design .

- Catalysis : Hydroxy-pyrrolidine derivatives () are emerging in asymmetric synthesis .

生物活性

4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, mechanisms of action, and implications for therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring, which is known for its versatility in medicinal chemistry. The thiophene moiety contributes to its pharmacological properties, making it a candidate for various biological activities.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors. The pyrrolidine ring facilitates binding to these targets, influencing their function and activity.

Biochemical Pathways

Research indicates that compounds with similar structures can affect multiple biochemical pathways. For instance, they may exhibit:

- Antiviral Activity : Inhibition of viral replication.

- Anti-inflammatory Effects : Modulation of inflammatory mediators.

- Anticancer Properties : Induction of apoptosis in cancer cells.

- Antimicrobial Activity : Inhibition of bacterial growth.

Anticancer Activity

Studies have shown that derivatives of pyrrolidine can activate critical proteins involved in cancer metabolism, such as pyruvate kinase M2 (PKM2). This activation can alter cellular metabolism, leading to reduced proliferation of cancer cells. For example, certain derivatives exhibited IC50 values in the nanomolar range against various cancer cell lines, demonstrating significant anti-proliferative effects .

Antimicrobial Effects

Pyrrolidine derivatives have been evaluated for their antimicrobial properties. In vitro tests revealed that this compound could inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be promising, indicating potential use as an antibacterial agent .

Case Studies

- Anticancer Efficacy : A study on related compounds demonstrated that modifications to the thiophene ring could enhance anticancer activity. Compounds exhibiting structural similarities to this compound showed significant cytotoxicity against human cancer cell lines .

- Antimicrobial Testing : In a comparative study, derivatives were tested against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions on the pyrrolidine ring significantly improved antimicrobial potency .

Research Findings Summary

常见问题

Q. What are the common synthetic routes for 4-(Pyrrolidin-1-ylmethyl)thiophene-2-carbaldehyde?

The compound is typically synthesized via:

- Vilsmeier-Haack formylation : Thiophene derivatives are formylated using dimethylformamide (DMF) and phosphoryl chloride (POCl₃). This method is efficient for introducing the aldehyde group at the 2-position of thiophene .

- Cu(I)-catalyzed oxidation : Alcohol precursors (e.g., hydroxymethyl-thiophene derivatives) are oxidized to aldehydes using Cu(I) catalysts and diaziridinone as an oxidizing agent, offering good yields under mild conditions .

- Pyrrolidine introduction : The pyrrolidin-1-ylmethyl group is introduced via nucleophilic substitution or reductive amination of a bromomethyl intermediate with pyrrolidine.

Q. How is the aldehyde group in thiophene derivatives characterized experimentally?

Key techniques include:

- ¹H NMR : The aldehyde proton resonates as a singlet at δ 9.8–10.2 ppm.

- IR spectroscopy : A strong C=O stretch appears near 1700 cm⁻¹.

- X-ray crystallography : Structural confirmation is achieved through derivatives like hydrazones (e.g., 2,4-dinitrophenylhydrazone), which crystallize and provide unambiguous bond-length data .

Advanced Research Questions

Q. How can synthetic protocols be optimized to minimize byproducts (e.g., over-oxidation or polymerization)?

- Reaction condition control : Use low temperatures (0–5°C) during formylation to suppress side reactions.

- Catalyst tuning : Cu(I) catalysts with electron-rich ligands enhance selectivity in alcohol oxidation .

- Purification strategies : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the aldehyde from polar byproducts. Monitor reactions via TLC or HPLC .

Q. What strategies enable functionalization of the aldehyde group for biological activity studies?

- Schiff base formation : React with primary amines to generate imine derivatives, useful for metal coordination or as enzyme inhibitors.

- Hydrazone synthesis : Condensation with hydrazines produces stable derivatives for crystallography or bioactivity screening (e.g., antiparasitic or anticancer assays) .

- Reductive amination : Convert the aldehyde to an amine intermediate for further derivatization .

Q. How can contradictions in reported biological activities (e.g., ion channel modulation vs. enzyme inhibition) be resolved?

- Standardized assays : Replicate studies under consistent conditions (e.g., cell lines, buffer pH).

- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., pyrrolidine ring, thiophene position) and correlate with activity trends.

- Purity validation : Use HPLC (>95% purity) to exclude confounding effects from impurities .

Q. What are critical considerations in designing derivatives for drug development?

- Solubility and bioavailability : Introduce polar groups (e.g., hydroxyls) or use prodrug strategies (e.g., esterification).

- Target engagement : Molecular docking or surface plasmon resonance (SPR) screens identify derivatives with optimal binding to targets like CFTR chloride channels .

- Metabolic stability : Assess cytochrome P450 interactions using liver microsome assays .

Data Contradiction Analysis

- Synthetic yield discrepancies : Variations in Vilsmeier reaction yields (40–75%) may arise from moisture sensitivity or POCl₃ stoichiometry. Use anhydrous conditions and stoichiometric POCl₃/DMF ratios .

- Biological activity variability : Differences in reported IC₅₀ values for CFTR modulation may stem from assay protocols (e.g., chloride ion concentration). Cross-validate with patch-clamp electrophysiology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。